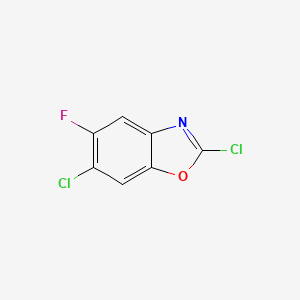
3-Amino-3-(4-pyridyl)acrylonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Amino-3-(4-pyridyl)acrylonitrile is an organic compound with the molecular formula C8H7N3 It features a pyridine ring substituted with an amino group and an acrylonitrile moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-3-(4-pyridyl)acrylonitrile typically involves the reaction of 4-pyridinecarboxaldehyde with malononitrile in the presence of ammonium acetate. The reaction is carried out under reflux conditions in ethanol, leading to the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity.
Análisis De Reacciones Químicas
Types of Reactions
3-Amino-3-(4-pyridyl)acrylonitrile can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The nitrile group can be reduced to form amines.
Substitution: The pyridine ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Electrophilic reagents like halogens or sulfonyl chlorides are commonly employed.
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Amines and other reduced forms.
Substitution: Various substituted pyridine derivatives.
Aplicaciones Científicas De Investigación
3-Amino-3-(4-pyridyl)acrylonitrile has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a ligand in biochemical assays.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 3-Amino-3-(4-pyridyl)acrylonitrile involves its interaction with molecular targets such as enzymes and receptors. The amino and nitrile groups can form hydrogen bonds and other interactions with active sites, influencing the activity of the target molecules. The pyridine ring can also participate in π-π stacking interactions, further stabilizing the compound’s binding to its targets.
Comparación Con Compuestos Similares
Similar Compounds
- 3-Amino-3-(2-pyridyl)acrylonitrile
- 3-Amino-3-(3-pyridyl)acrylonitrile
- 3-Amino-3-(4-pyridyl)propionitrile
Uniqueness
3-Amino-3-(4-pyridyl)acrylonitrile is unique due to the specific positioning of the amino and nitrile groups on the pyridine ring, which can influence its reactivity and binding properties. This makes it a valuable compound for specific applications where these interactions are crucial.
Propiedades
Fórmula molecular |
C8H7N3 |
|---|---|
Peso molecular |
145.16 g/mol |
Nombre IUPAC |
3-amino-3-pyridin-4-ylprop-2-enenitrile |
InChI |
InChI=1S/C8H7N3/c9-4-1-8(10)7-2-5-11-6-3-7/h1-3,5-6H,10H2 |
Clave InChI |
ZVNIUIBZGBTMOF-UHFFFAOYSA-N |
SMILES canónico |
C1=CN=CC=C1C(=CC#N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


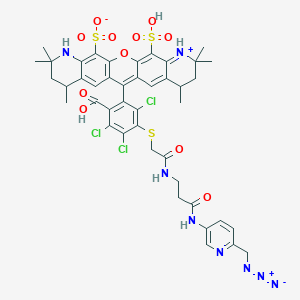
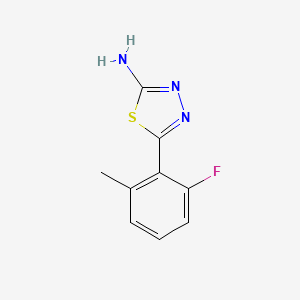

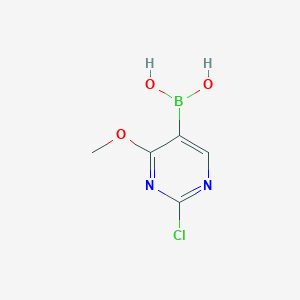
![[(3',6'-Dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-carbonyl)amino]azanium;chloride](/img/structure/B15337509.png)
![4-[6-(tert-Butoxy)-3,4-dihydro-1-naphthyl]phenol](/img/structure/B15337516.png)
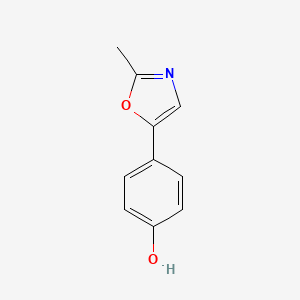

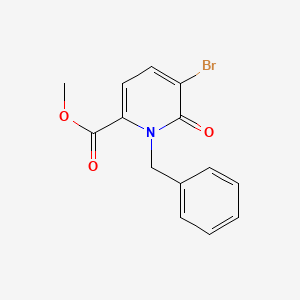
![4-[[(1-Ethyl-4-methyl-5-imidazolyl)methyl]sulfinyl]aniline](/img/structure/B15337536.png)
![3-Bromo-5-[3-(4-chlorophenoxy)-4-methylphenyl]-4,5-dihydroisoxazole](/img/structure/B15337549.png)
![10-Bromo-9H-dibenzo[a,c]carbazole](/img/structure/B15337560.png)

